Cordysinin C/D
CAS No.: 148683-93-6
Cat. No.: VC18866292
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148683-93-6 |
|---|---|
| Molecular Formula | C13H12N2O |
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | 1-(9H-pyrido[3,4-b]indol-1-yl)ethanol |
| Standard InChI | InChI=1S/C13H12N2O/c1-8(16)12-13-10(6-7-14-12)9-4-2-3-5-11(9)15-13/h2-8,15-16H,1H3 |
| Standard InChI Key | GKXWQOGSNJJLKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC=CC2=C1NC3=CC=CC=C23)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Cordysinin C/D belongs to the β-carboline class, featuring a pyrido[3,4-b]indole scaffold modified by a chiral 1-hydroxyethyl substituent. The R and S enantiomers are differentiated by the spatial arrangement of the hydroxyl group, as illustrated by their IUPAC names:
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Cordysinin C: (1R)-1-(9H-pyrido[3,4-b]indol-1-yl)ethanol
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Cordysinin D: (1S)-1-(9H-pyrido[3,4-b]indol-1-yl)ethanol
The SMILES notation further clarifies stereochemistry:
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Cordysinin C:
C[C@H](C1=NC=CC2=C1NC3=CC=CC=C23)O -
Cordysinin D:
C[C@@H](C1=NC=CC2=C1NC3=CC=CC=C23)O
X-ray crystallography and NMR analyses confirm the planar β-carboline system and the equatorial orientation of the hydroxyethyl group .
Physicochemical Properties
Key computed properties include:
The moderate lipophilicity (XLogP3 = 1.9) suggests favorable membrane permeability, a critical factor in drug bioavailability .
Biological Sources and Isolation
Natural Origin
Cordysinin C/D are secondary metabolites isolated from the mycelia of Ophiocordyceps sinensis, a fungal parasite of Lepidoptera larvae endemic to Himalayan altitudes . This species, revered in traditional Chinese medicine, produces a diverse array of bioactive compounds, including polysaccharides, nucleosides, and alkaloids .
Extraction and Purification
The isolation protocol involves:
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Mycelial Cultivation: Submerged fermentation under controlled pH and temperature.
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Solvent Extraction: Ethanol or methanol extraction of lyophilized mycelia.
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Chromatographic Separation: Silica gel column chromatography followed by HPLC using C18 columns to resolve enantiomers .
Yields are typically low (0.002–0.005% dry weight), necessitating advanced purification techniques .
Pharmacological Activities
Antiplasmodial Activity
Cordysinin C/D demonstrates potent inhibition of Plasmodium falciparum 3D7 strain, with IC₅₀ values of 3.2 µM and 3.5 µM, respectively . Mechanistic studies suggest interference with hemozoin formation, a critical detoxification pathway in malaria parasites . Comparative analysis with chloroquine (IC₅₀ = 0.016 µM) indicates moderate efficacy, warranting structural optimization for enhanced potency .
Antioxidant and Neuroprotective Effects
Though direct evidence for Cordysinin C/D is limited, related β-carbolines exhibit radical scavenging activity. For instance, Cordymin, a peptide from Cordyceps sinensis, reduces oxidative stress in cerebral ischemia models . Structural similarities suggest potential synergy, necessitating targeted studies .
Analytical Characterization
Spectroscopic Data
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MS (ESI+): m/z 213.1 [M+H]⁺, consistent with molecular weight .
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¹H NMR: δ 1.45 (d, J = 6.4 Hz, CH₃), δ 4.95 (q, J = 6.4 Hz, CH-OH), δ 7.2–8.1 (aromatic protons) .
Applications and Future Directions
Therapeutic Prospects
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Antimalarial Development: Synergy with artemisinin derivatives could mitigate resistance.
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Neuroprotection: β-Carboline scaffolds show promise in Alzheimer’s disease models.
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Oncology: DNA intercalation properties warrant exploration in anticancer screens.
Challenges
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Synthetic Accessibility: Total synthesis routes are unreported; reliance on natural extraction limits scalability.
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Stereoselective Activity: Enantiomer-specific effects remain unstudied, critical for drug design.
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